(Z)-1,2,3,3,3-Pentafluoropropene

Catalog No.
S593442
CAS No.
2252-83-7
M.F
C3HF5
M. Wt
132.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1,2,3,3,3-Pentafluoropropene

CAS Number

2252-83-7

Product Name

(Z)-1,2,3,3,3-Pentafluoropropene

IUPAC Name

(Z)-1,2,3,3,3-pentafluoroprop-1-ene

Molecular Formula

C3HF5

Molecular Weight

132.03 g/mol

InChI

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1-

InChI Key

DMUPYMORYHFFCT-UHFFFAOYSA-N

SMILES

C(=C(C(F)(F)F)F)F

Synonyms

1,2,3,3,3-pentafluoropropene

Canonical SMILES

C(=C(C(F)(F)F)F)F

(Z)-1,2,3,3,3-Pentafluoropropene is a highly fluorinated olefin with the molecular formula C₃H₂F₅. It appears as a colorless gas at room temperature and is recognized for its exceptional chemical stability and low global warming potential. This compound plays a significant role in various industrial applications, particularly as a refrigerant and in the synthesis of fluoropolymers. The unique structural feature of (Z)-1,2,3,3,3-pentafluoropropene is the presence of a carbon-carbon double bond alongside five fluorine substituents, which significantly influence its chemical behavior and properties .

(Z)-1,2,3,3,3-Pentafluoropropene itself does not have a known mechanism of action in biological systems. Its primary significance lies in its role as a precursor for HFO refrigerants. HFOs function by undergoing a phase change in refrigeration cycles, absorbing heat during evaporation and releasing it during condensation [].

Precursor for Hydrofluoroolefins (HFOs)

(Z)-1,2,3,3,3-Pentafluoropropene serves as a critical starting material for the synthesis of hydrofluoroolefins (HFOs) []. HFOs are a class of fluorocarbons specifically designed to replace environmentally harmful chlorofluorocarbons (CFCs) used in refrigerants and other applications. The Z-isomer is particularly sought after due to its favorable environmental profile compared to the E-isomer [].

One method for HFO synthesis involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane, which yields (Z)-1,2,3,3,3-pentafluoropropene as an intermediate []. This intermediate can then be further processed to generate various HFOs with desired properties for specific research applications.

Studying Atmospheric Degradation Processes

(Z)-1,2,3,3,3-Pentafluoropropene, along with its E-isomer, has been employed in studies investigating the atmospheric degradation mechanisms of fluorocarbons []. Understanding these degradation processes is crucial for assessing the environmental impact of these compounds. Researchers have studied how factors like hydroxyl radicals (OH) and chlorine radicals (Cl) initiate the breakdown of (Z)-1,2,3,3,3-pentafluoropropene in the troposphere, the lowest layer of the Earth's atmosphere []. This information helps scientists develop next-generation fluorocarbons with minimal environmental persistence.

  • Addition Reactions: It can react with hydrogen halides to form halogenated derivatives.
  • Polymerization: The compound can polymerize to create fluoropolymers, which are utilized across various industrial sectors.

Common Reagents and Conditions

  • Hydrogen Halides: These are commonly used in addition reactions.
  • Metal Catalysts: Employed in polymerization processes to regulate the molecular weight and characteristics of the resultant polymers.

Major Products Formed

  • Halogenated Derivatives: Resulting from addition reactions with hydrogen halides.
  • Fluoropolymers: Generated through polymerization reactions .

Several methods exist for synthesizing (Z)-1,2,3,3,3-pentafluoropropene:

  • Dehydrofluorination of 1,1,2,3,3,3-Hexafluoropropane: This method involves using a strong base such as potassium hydroxide under elevated temperatures and solvents like dimethyl sulfoxide. The reaction can be summarized by the equation:

    HFC 236fa g HFC 1225ye g +HF g \text{HFC 236fa g }\rightarrow \text{HFC 1225ye g }+\text{HF g }

This approach is prevalent in both laboratory and industrial settings for producing high yields of the compound .

(Z)-1,2,3,3,3-Pentafluoropropene has diverse applications:

  • Refrigerants: It is widely used in air conditioning and refrigeration systems due to its low global warming potential.
  • Fluoropolymer Synthesis: Serves as a monomer in producing fluoropolymers for coatings and membranes.
  • Medical Diagnostics: Investigated for use in biological imaging techniques .

Research indicates that (Z)-1,2,3,3,3-pentafluoropropene interacts with atmospheric radicals such as hydroxyl (OH) and chlorine (Cl). These interactions lead to its degradation products when released into the atmosphere. Notably, studies have shown that upon reaction with chlorine radicals, primary products include trifluoroacetyl fluoride and formyl fluoride . Understanding these interactions is crucial for assessing the environmental impact of this compound.

(Z)-1,2,3,3,3-Pentafluoropropene shares similarities with several other fluorinated compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
(E)-1,2,3,3,3-PentafluoropropeneC₃H₂F₅Isomeric form; different properties due to configuration.
HexafluoroisobutyleneC₄F₆More complex structure; used in different applications.
1-HexafluoropropyleneC₃H₂F₆Similar fluorination but different reactivity profile.

The distinct configuration of the double bond in (Z)-1,2,3,3,3-pentafluoropropene contributes to its unique chemical properties compared to its E-isomer and other related compounds .

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2252-83-7

Wikipedia

1,2,3,3,3-Pentafluoropropene

General Manufacturing Information

1-Propene, 1,2,3,3,3-pentafluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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